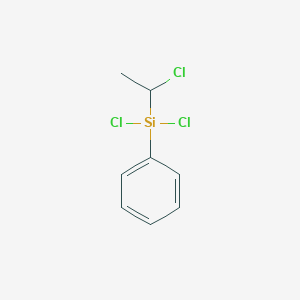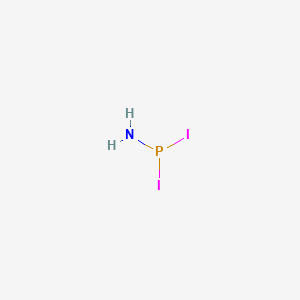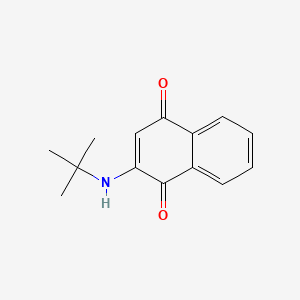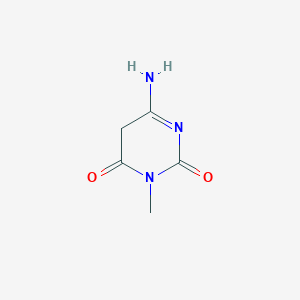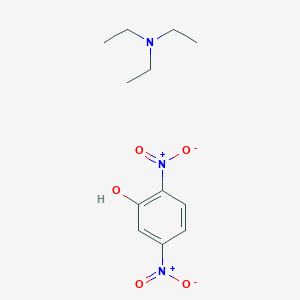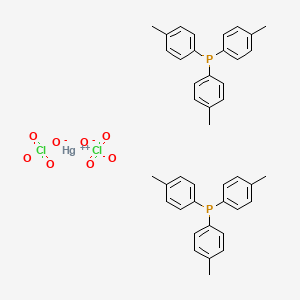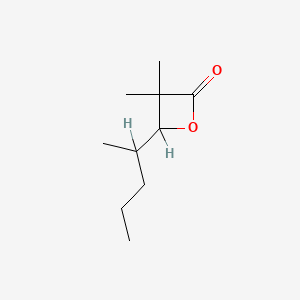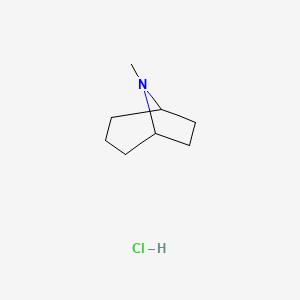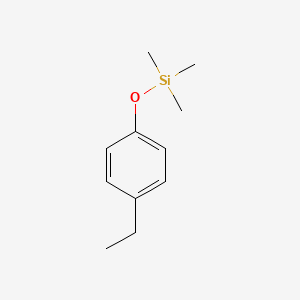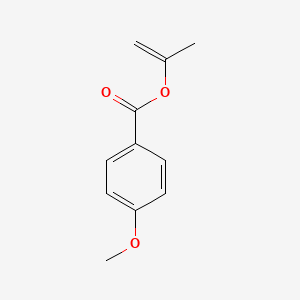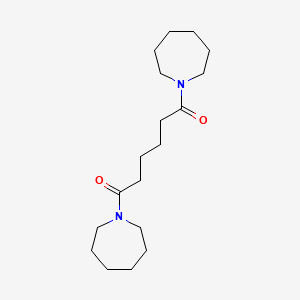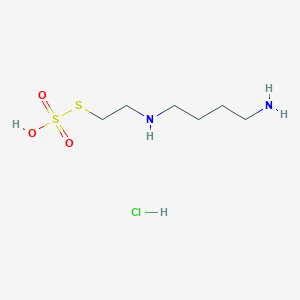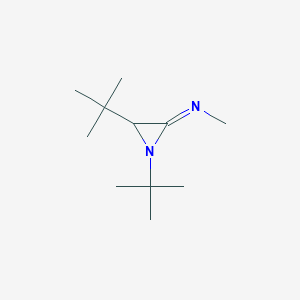
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine is a chemical compound known for its unique structure and properties. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The compound is characterized by the presence of two tert-butyl groups and a methyl group attached to the aziridine ring, making it a highly sterically hindered molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine typically involves the reaction of tert-butylamine with a suitable aziridine precursor under controlled conditions. One common method is the cyclization of N-tert-butyl-N-methylamine with an appropriate halogenated compound, such as 1,2-dibromoethane, in the presence of a base like sodium hydride. The reaction is carried out in an inert solvent, such as tetrahydrofuran, at low temperatures to ensure the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols attack the carbon atoms, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted aziridines or ring-opened products
Scientific Research Applications
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine involves its interaction with molecular targets through its aziridine ring. The strained three-membered ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylaziridine
- 1,3-Di-tert-butylaziridine
- N-Methylaziridine
Uniqueness
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine is unique due to its high steric hindrance, which influences its reactivity and selectivity in chemical reactions. The presence of bulky tert-butyl groups provides stability to the aziridine ring, making it less prone to ring-opening compared to less hindered aziridines. This property is advantageous in applications requiring controlled reactivity and selectivity.
Properties
CAS No. |
27270-94-6 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,3-ditert-butyl-N-methylaziridin-2-imine |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)8-9(12-7)13(8)11(4,5)6/h8H,1-7H3 |
InChI Key |
PLTXXEYRQLBGQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=NC)N1C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
